molecular formula C22H18N2O4 B6056495 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone

Cat. No.: B6056495
M. Wt: 374.4 g/mol
InChI Key: VAUWKHMPJXNDKA-UHFFFAOYSA-N
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Description

1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-(2-nitrophenoxy)ethanone is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core fused with a nitrophenoxy ethanone moiety. Benzazepines are known for their diverse pharmacological activities, making this compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-(2-nitrophenoxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylethylamine.

    Introduction of the Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

    Attachment of the Nitrophenoxy Group: The final step involves the nucleophilic substitution reaction where the nitrophenoxy group is attached to the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-(2-nitrophenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-(2-nitrophenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-(2-nitrophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signal transduction pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Gene Expression: Modulating gene expression and protein synthesis, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-(2-nitrophenoxy)ethanone can be compared with other benzazepine derivatives, such as:

The uniqueness of 1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-(2-nitrophenoxy)ethanone lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-22(15-28-21-12-6-5-11-20(21)24(26)27)23-18-9-3-1-7-16(18)13-14-17-8-2-4-10-19(17)23/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUWKHMPJXNDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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